molecular formula C14H25NO5 B13704892 Ethyl (R)-3-(4-Boc-2-morpholinyl)propanoate

Ethyl (R)-3-(4-Boc-2-morpholinyl)propanoate

Cat. No.: B13704892
M. Wt: 287.35 g/mol
InChI Key: REESOCYHQUIWAL-UHFFFAOYSA-N
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Description

Ethyl ®-3-(4-Boc-2-morpholinyl)propanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a morpholine ring and a Boc (tert-butoxycarbonyl) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-3-(4-Boc-2-morpholinyl)propanoate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the morpholine derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

    Esterification: The final step involves the esterification of the protected morpholine derivative with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for Ethyl ®-3-(4-Boc-2-morpholinyl)propanoate would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-(4-Boc-2-morpholinyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for the development of biologically active compounds.

    Medicine: Potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl ®-3-(4-Boc-2-morpholinyl)propanoate would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The Boc group can be removed under acidic conditions, revealing the active morpholine moiety that can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-Boc-2-piperidinyl)propanoate: Similar structure with a piperidine ring instead of morpholine.

    Ethyl 3-(4-Boc-2-pyrrolidinyl)propanoate: Contains a pyrrolidine ring.

    Ethyl 3-(4-Boc-2-azetidinyl)propanoate: Features an azetidine ring.

Uniqueness

Ethyl ®-3-(4-Boc-2-morpholinyl)propanoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The Boc protecting group also provides stability and ease of handling during synthetic procedures.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl 2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate

InChI

InChI=1S/C14H25NO5/c1-5-18-12(16)7-6-11-10-15(8-9-19-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3

InChI Key

REESOCYHQUIWAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CN(CCO1)C(=O)OC(C)(C)C

Origin of Product

United States

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